

Spectroscopic and Spectrometric Characterization of 3-Hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxyquinoline**

Cat. No.: **B051751**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **3-Hydroxyquinoline** (CAS 580-18-7), a significant heterocyclic compound utilized in pharmaceutical research and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis, experimental protocols, and workflow visualizations to support identification, characterization, and quality control.

Spectroscopic and Spectrometric Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **3-Hydroxyquinoline**.

1.1.1 ^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Hydroxyquinoline** provides information on the chemical environment of its hydrogen atoms. The spectrum was recorded in deuterated dimethyl

sulfoxide (DMSO-d6).[\[1\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons	7.0 - 9.0	Multiplet
Hydroxyl Proton (OH)	~9.5 - 10.5	Broad Singlet
H2	~8.6	Doublet
H4	~7.8	Singlet
H5	~7.7	Doublet
H6	~7.4	Triplet
H7	~7.6	Triplet
H8	~8.0	Doublet

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration. The assignments above are typical for the **3-hydroxyquinoline** scaffold.

1.1.2 ^{13}C NMR Spectral Data

As of the latest literature search, specific experimental ^{13}C NMR data for **3-Hydroxyquinoline** was not available. However, based on the analysis of related quinoline derivatives, the expected chemical shift ranges are presented below.[\[2\]](#)[\[3\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	140 - 145
C3 (C-OH)	150 - 155
C4	110 - 115
C4a	125 - 130
C5	120 - 125
C6	128 - 132
C7	122 - 127
C8	128 - 132
C8a	145 - 150

Infrared (IR) Spectroscopy

The functional groups present in **3-Hydroxyquinoline** can be identified through their characteristic vibrational frequencies in the IR spectrum.[4][5]

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
3200 - 3600	O-H Stretch (Hydrogen-bonded)	Broad, Strong
~3030	Aromatic C-H Stretch	Medium
1580 - 1620	C=C Aromatic Ring Stretch	Medium-Strong
1450 - 1550	C=N Stretch	Medium-Strong
1200 - 1300	C-O Stretch	Strong
690 - 900	Aromatic C-H Out-of-Plane Bend	Strong

Mass Spectrometry (MS)

Mass spectrometry of **3-Hydroxyquinoline** provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
145	100	$[M]^+$ (Molecular Ion)
117	~55	$[M-CO]^+$
90	~20	$[M-CO-HCN]^+$
89	~16	$[M-CO-H_2CN]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **3-Hydroxyquinoline** is dissolved in 0.6-0.75 mL of a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube.[\[6\]](#) Tetramethylsilane (TMS) may be added as an internal standard.
- Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker AM-300, operating at a field strength of 300 MHz for 1H NMR.[\[4\]](#)
- 1H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to achieve an adequate signal-to-noise ratio.[\[7\]](#)
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used. A higher sample concentration (50-100 mg) and a greater number of scans are often required due to the low natural abundance of the ^{13}C isotope.[\[6\]](#)

IR Spectroscopy Protocol

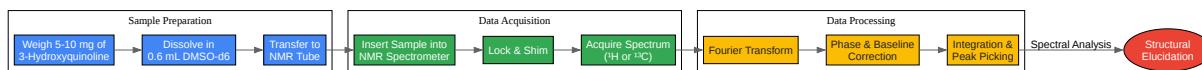
- Sample Preparation: A small amount of **3-Hydroxyquinoline** is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4][5]
- Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a Bio-Rad FTS instrument.[4]
- Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

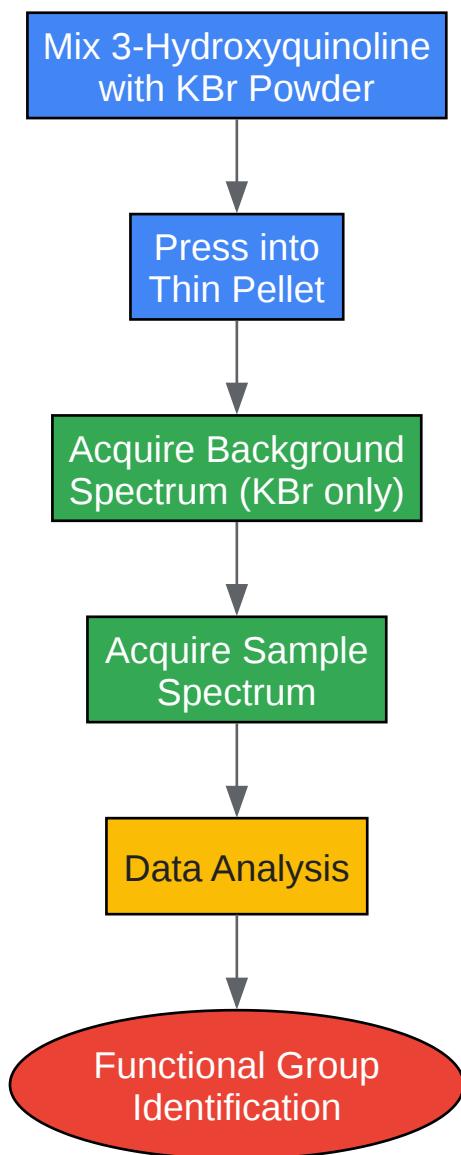
Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and a key logical relationship in the analysis of **3-Hydroxyquinoline**.



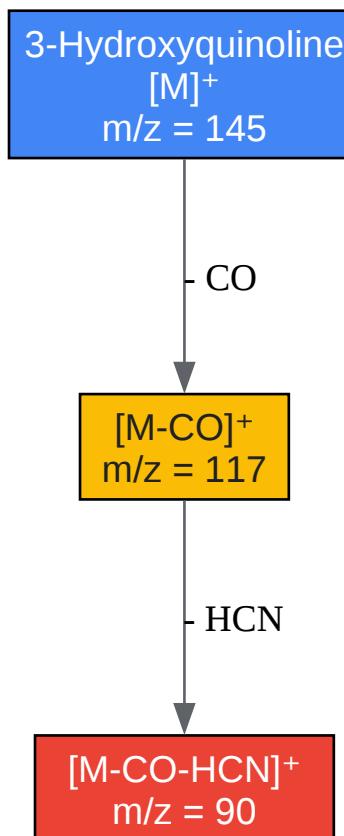
[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis of **3-Hydroxyquinoline**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for FTIR Spectroscopy.



[Click to download full resolution via product page](#)

Caption: Primary Fragmentation Pathway of **3-Hydroxyquinoline** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectratabase.com [spectratabase.com]
- 5. repository.uncw.edu [repository.uncw.edu]

- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-Hydroxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051751#3-hydroxyquinoline-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com